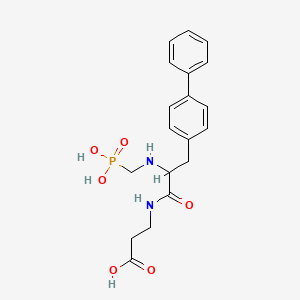

CGS 24128

Description

CGS 24128 is a potent, long-acting aminophosphonate-class inhibitor of neutral endopeptidase 24.11 (NEP), an enzyme critical in the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP). By inhibiting NEP, this compound prolongs the bioavailability of ANP, enhancing its natriuretic, diuretic, and vasodilatory effects. Its pharmacodynamic and pharmacokinetic superiority over earlier NEP inhibitors has made it a compound of interest in cardiovascular and renal research .

Properties

Molecular Formula |

C19H23N2O6P |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

3-[[3-(4-phenylphenyl)-2-(phosphonomethylamino)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C19H23N2O6P/c22-18(23)10-11-20-19(24)17(21-13-28(25,26)27)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9,17,21H,10-13H2,(H,20,24)(H,22,23)(H2,25,26,27) |

InChI Key |

MVRLTBIHUWUGAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)NCCC(=O)O)NCP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine typically involves multiple steps, including the formation of the biphenyl group, the introduction of the phosphonomethyl group, and the coupling with alanyl-beta-alanine. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The biphenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl alcohols.

Scientific Research Applications

3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonomethyl group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can affect various biochemical pathways, resulting in the modulation of biological processes.

Comparison with Similar Compounds

Comparative Analysis with Similar NEP Inhibitors

Structural and Mechanistic Classification

NEP inhibitors are classified into three categories based on chemical structure:

- Mercaptoalkyl inhibitors (e.g., thiorphan): Contain a sulfhydryl group that binds to NEP's zinc active site.

- Carboxyalkyl inhibitors (e.g., CGS 23880A/UK-69,578): Utilize carboxylate groups for enzyme interaction.

- Aminophosphonate inhibitors (e.g., CGS 24128): Feature a phosphonate moiety, enhancing stability and binding affinity .

In Vitro Inhibition Efficacy

This compound demonstrates comparable or superior NEP inhibition compared to other inhibitors:

| Compound | Class | IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound | Aminophosphonate | 4.3 ± 0.2 | |

| Thiorphan | Mercaptoalkyl | 5.0 ± 0.2 |

This compound's slightly lower IC₅₀ indicates stronger enzyme affinity, though both compounds are sub-nanomolar inhibitors.

Pharmacokinetic Profile

This compound exhibits markedly prolonged plasma retention compared to thiorphan and carboxyalkyl inhibitors:

| Parameter | This compound | Thiorphan | CGS 23880A |

|---|---|---|---|

| Plasma half-life | >4 hours | <60 minutes | ~4 hours |

| Plasma conc. (10 mg/kg i.v.) | >500 nM for 4 h | Undetectable after 60 min | ~400 nM for 4 h |

| Unbound fraction | Sustained in ultrafiltrate | Rapid clearance | Moderate retention |

Pharmacodynamic Effects

ANP Immunoreactivity (ANPir) Enhancement

- Thiorphan (3 mg/kg i.a.) : Increased ANPir by 58 ± 12%, lasting <60 minutes.

- This compound (3 mg/kg i.a.) : Increased ANPir by 191 ± 19%, sustained for 4 hours .

Natriuretic Response

- This compound (10 mg/kg i.v.) : Enhanced ANP-induced urinary sodium excretion (ΔUNaV = 28.8 ± 4.0 μEq/kg/min vs. 15.8 ± 1.8 in controls).

Mechanism of Sustained Activity

This compound's aminophosphonate structure confers resistance to enzymatic degradation and plasma protein binding, enabling prolonged bioavailability. In contrast, thiorphan's mercaptoalkyl group is susceptible to rapid hepatic clearance .

Key Advantages of this compound

- Extended half-life : Suitable for chronic conditions requiring sustained NEP inhibition.

- Superior ANP potentiation : Higher and longer-lasting increases in ANPir correlate with enhanced therapeutic outcomes.

- Reduced dosing frequency : Pharmacokinetic stability supports once-daily administration, improving patient compliance .

Q & A

Q. How can researchers address variability in urinary sodium excretion data from this compound trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.